molecular formula C17H15N7O7 B11057759 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11057759
M. Wt: 429.3 g/mol
InChI Key: VAJCYNCZQLMSMO-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrazole ring, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the benzodioxole, pyrazole, and oxadiazole intermediates are linked together using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the nitro group on the pyrazole ring results in the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the nitro group on the pyrazole ring can participate in redox reactions. The oxadiazole ring may act as a bioisostere, mimicking the structure and function of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group on the pyrazole ring, in particular, can lead to unique redox properties and interactions with biological targets.

Properties

Molecular Formula

C17H15N7O7

Molecular Weight

429.3 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15N7O7/c25-15(10-1-2-12-13(5-10)30-9-29-12)18-3-4-19-16(26)17-21-14(22-31-17)8-23-7-11(6-20-23)24(27)28/h1-2,5-7H,3-4,8-9H2,(H,18,25)(H,19,26)

InChI Key

VAJCYNCZQLMSMO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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